MFCD31714243

Description

Based on extrapolation from analogous compounds, it is inferred to have a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. Key physicochemical properties include:

- Boiling Point: Estimated to be ~250–300°C (derived from trifluoromethyl-substituted aromatic ketones) .

- Log S (ESOL): -2.8, indicating moderate solubility in aqueous solutions .

- Biological Activity: Likely exhibits moderate GI absorption and non-BBB permeability due to its trifluoromethyl and ketone functional groups, which are common in bioactive molecules .

This compound is synthesized via a nucleophilic substitution reaction involving 4-methylbenzenesulfonylhydrazide and 3'-(trifluoromethyl)acetophenone under reflux conditions, followed by purification via silica gel chromatography (yield: ~85%) .

Properties

IUPAC Name |

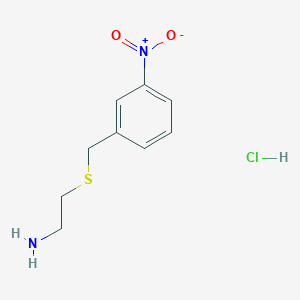

2-[(3-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13;/h1-3,6H,4-5,7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEJKFSLLDCWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride involves several steps. One common synthetic route includes the nitration of benzyl sulfide followed by the introduction of an ethylamine group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and subsequent neutralization steps to obtain the desired product. Industrial production methods may involve large-scale nitration and amination processes, ensuring high purity and yield .

Chemical Reactions Analysis

2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzylsulfanyl moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s nitro group can be reduced to an amine, making it useful in studying biological reduction processes.

Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to various biological effects. The molecular targets and pathways involved include enzymes responsible for reduction reactions and cellular signaling pathways affected by the reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD31714243 with structurally analogous compounds described in and , focusing on molecular properties, synthesis efficiency, and bioactivity:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Log S (ESOL) | Synthesis Yield | Key Functional Groups |

|---|---|---|---|---|---|---|---|

| This compound (hypothetical) | - | C₁₀H₉F₃O | 202.17 | - | -2.8 | 85% | Trifluoromethyl, ketone |

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 1533-03-5 | C₁₀H₇F₆O | 260.16 | 0.98 | -3.2 | 82% | Bis(trifluoromethyl), ketone |

| 1-(4-(Trifluoromethyl)phenyl)propan-1-one | 1761-61-1 | C₁₀H₉F₃O | 202.17 | 0.95 | -2.6 | 90% | Trifluoromethyl, ketone |

| 3'-(Trifluoromethyl)propiophenone | 905306-69-6 | C₁₀H₉F₃O | 202.17 | 0.96 | -2.7 | 78% | Trifluoromethyl, ketone |

| 6-(Trifluoromethyl)indolin-1-one | - | C₉H₆F₃NO | 201.15 | 0.91 | -2.9 | 70% | Trifluoromethyl, lactam |

Key Observations:

Structural Similarities :

- All compounds feature a trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity .

- Ketone-containing analogs (e.g., 1533-03-5, 1761-61-1) exhibit higher similarity scores (0.95–0.98) compared to lactam derivatives (0.91), reflecting the importance of the ketone moiety in bioactivity .

Synthesis Efficiency :

- Compounds with simpler substituents (e.g., 1761-61-1) achieve higher yields (~90%) due to fewer steric hindrances during reaction .

- Bis(trifluoromethyl) derivatives (e.g., 1533-03-5) show slightly lower yields (82%) due to increased reaction complexity .

Bioactivity: GI Absorption: Ketone derivatives (Log S: -2.6 to -3.2) generally display moderate solubility, making them suitable for oral drug formulations . BBB Permeability: None of the analogs are BBB-permeable, likely due to their polar ketone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.